6-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
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Overview
Description
6-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione: is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a hexahydroquinazoline core structure. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazoline precursor.
Bromination: The bromine atom is introduced at the 6th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The cyclization process involves the formation of the hexahydroquinazoline core, which can be achieved through various cyclization reactions, often involving the use of catalysts and specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization and Ring-Opening: The hexahydroquinazoline core can undergo cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution.
Oxidized and Reduced Forms: The compound can be converted into its oxidized or reduced forms, depending on the reaction conditions.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various biologically active derivatives.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine:
Anticancer Agents: Derivatives of this compound have shown promise as anticancer agents, exhibiting cytotoxic activity against cancer cell lines.
Antimicrobial Agents:
Industry:
Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of pharmaceutical drugs.
Chemical Manufacturing: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Quinazoline Derivatives: Compounds such as 4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione and 6-chloro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione share structural similarities.
Uniqueness:
Bromine Substitution: The presence of the bromine atom at the 6th position distinguishes this compound from other quinazoline derivatives, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C8H11BrN2O2 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
6-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H11BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h4-6H,1-3H2,(H2,10,11,12,13) |
InChI Key |
VRWBQPDRGVJZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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